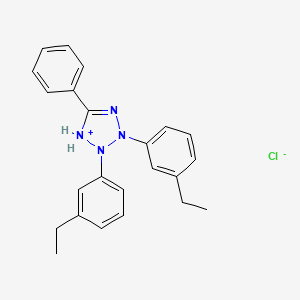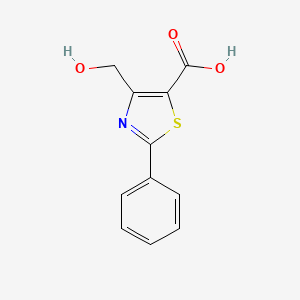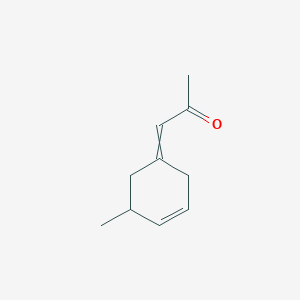
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is an organic compound with the molecular formula C10H14O It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one can be synthesized through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method is the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable synthetic route.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, leading to the formation of different products. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- 2-Isopropyl-5-methyl-3-cyclohexen-1-one
- 1-(5-isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one
Uniqueness
1-(5-Methylcyclohex-3-en-1-ylidene)propan-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexene ring with a methyl group and a propan-2-one moiety makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90213-60-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(5-methylcyclohex-3-en-1-ylidene)propan-2-one |
InChI |
InChI=1S/C10H14O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
VNRWICFSIGADQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
methanone](/img/structure/B14381466.png)
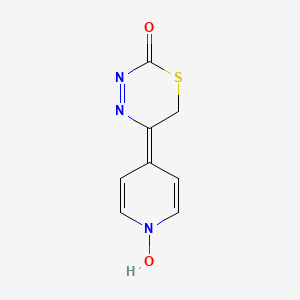
![2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14381481.png)


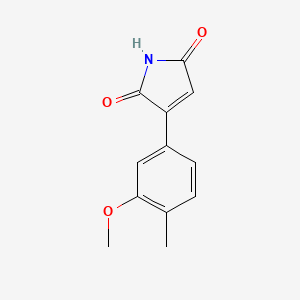
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
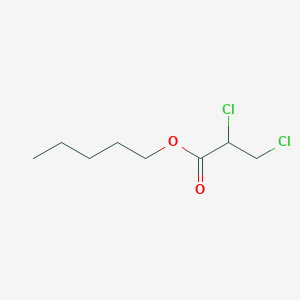
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
